molecular formula C9H4F6O B1584095 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone CAS No. 721-37-9

2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1584095
CAS No.: 721-37-9
M. Wt: 242.12 g/mol
InChI Key: MDCHHRZBYSSONX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone is a fluorinated organic compound with the molecular formula C9H4F6O. It is characterized by the presence of two trifluoromethyl groups attached to an acetophenone core. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone can be synthesized through a Grignard reaction involving m-trifluoromethylbromo-benzene and trifluoroacetic acid . The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

  • Preparation of the Grignard reagent by reacting m-trifluoromethylbromo-benzene with magnesium in an anhydrous solvent.
  • Addition of trifluoroacetic acid to the Grignard reagent to form the desired product.

Industrial Production Methods

Industrial production of 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Optically active Grignard reagents in anhydrous conditions.

    Condensation: Aromatic compounds like biphenyl and terphenyl in the presence of suitable catalysts.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. For instance, its reduction with Grignard reagents leads to the formation of alcohol derivatives, which can further participate in various biochemical pathways . The presence of trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to its analogs. This dual substitution pattern imparts distinct properties, making it suitable for specialized applications in polymer chemistry and material science .

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCHHRZBYSSONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222422
Record name 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-37-9
Record name 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721379
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Record name 721-37-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Trifluoromethyl)-alpha,alpha,alpha-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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